3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester 3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester
Brand Name: Vulcanchem
CAS No.: 2121513-95-7
VCID: VC11653385
InChI: InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
SMILES: B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl
Molecular Formula: C13H19BClNO3
Molecular Weight: 283.56 g/mol

3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester

CAS No.: 2121513-95-7

Cat. No.: VC11653385

Molecular Formula: C13H19BClNO3

Molecular Weight: 283.56 g/mol

* For research use only. Not for human or veterinary use.

3-Chloro2-ethoxypyridine-4-boronic acid pinacol ester - 2121513-95-7

Specification

CAS No. 2121513-95-7
Molecular Formula C13H19BClNO3
Molecular Weight 283.56 g/mol
IUPAC Name 3-chloro-2-ethoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Standard InChI InChI=1S/C13H19BClNO3/c1-6-17-11-10(15)9(7-8-16-11)14-18-12(2,3)13(4,5)19-14/h7-8H,6H2,1-5H3
Standard InChI Key DDPDNUWYJSEOCY-UHFFFAOYSA-N
SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl
Canonical SMILES B1(OC(C(O1)(C)C)(C)C)C2=C(C(=NC=C2)OCC)Cl

Introduction

Chemical Identity and Structural Properties

Molecular Characterization

3-Chloro-2-ethoxypyridine-4-boronic acid pinacol ester possesses the molecular formula C₁₃H₁₉BClNO₃ and a molar mass of 283.56 g/mol . The structure features:

  • A pyridine ring substituted at C2 with an ethoxy group (-OCH₂CH₃)

  • Chlorine at C3

  • A pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) at C4

This substitution pattern creates distinct electronic effects: the electron-withdrawing chlorine and boronate ester contrast with the electron-donating ethoxy group, enabling regioselective reactivity in transition metal-catalyzed reactions.

Spectroscopic Data

While experimental NMR spectra for this specific compound remain unpublished, analogous pinacol boronates exhibit characteristic ¹¹B NMR shifts between 28–32 ppm and ¹³C NMR signals for pinacol methyl groups near δ 24–25 ppm . The aromatic proton environment likely shows coupling patterns consistent with para-substituted pyridines, though chlorine’s deshielding effect may shift H3 upfield compared to unsubstituted analogs.

Synthesis and Stability Considerations

Synthetic Routes

Two primary methodologies emerge for preparing this compound:

2.1.1 Grignard Reagent Boronation
Christopher Murphy’s dissertation details magnesium-mediated reactions where preformed 3-chloro-2-ethoxypyridinylmagnesium halides react with pinacolborane (HBpin) in THF at −78°C to 25°C . This method typically achieves 60–75% yields but requires strict anhydrous conditions to prevent boronate hydrolysis.

2.1.2 Zinc-Mediated Barbier Conditions
Recent advances utilize zinc dust (activated with LiCl or CoBr₂) to generate organozinc intermediates in situ from 3-chloro-2-ethoxy-4-iodopyridine, followed by HBpin addition . This one-pot approach simplifies purification but faces challenges in controlling halogen exchange side reactions.

QuantityPrice ($)PuritySupplier
500 mg23097%AOBChem
1 g32297%AOBChem
5 g1,15297%AOBChem
1 g49695%AstaTech

Material Science Uses

Emerging applications include:

  • Conducting polymer synthesis through electropolymerization of coupled monomers

  • MOF (Metal-Organic Framework) construction via boronate ester linkages

Analytical Challenges and Solutions

Chromatographic Analysis

Reverse-phase HPLC analysis requires:

  • Column: Zorbax SB-C18, 150 × 4.6 mm, 3.5 μm

  • Mobile phase: 10 mM tetrabutylammonium phosphate (pH 12.4)/acetonitrile (70:30)

  • Flow rate: 1.0 mL/min

This method reduces on-column degradation to <5% while maintaining adequate peak symmetry (As ≤ 1.3) .

Spectroscopic Quantification

Future Research Directions

Synthetic Improvements

  • Developing continuous flow protocols to enhance reaction safety and yield

  • Exploring photoredox borylation strategies for milder condition adaptation

Application Expansion

  • Investigating asymmetric catalysis using chiral pyridine-boronate ligands

  • Evaluating biocatalytic coupling approaches with engineered transaminases

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